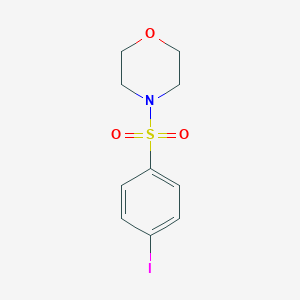

4-(4-Iodophenyl)sulfonylmorpholine

Description

Properties

IUPAC Name |

4-(4-iodophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUYBBOXOYPJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-[(4-iodophenyl)sulfonyl]morpholine CAS number search

This guide serves as an authoritative technical resource for 4-[(4-iodophenyl)sulfonyl]morpholine , a specialized sulfonamide building block used in medicinal chemistry and advanced organic synthesis.[1]

Compound Identity & Strategic Significance

4-[(4-iodophenyl)sulfonyl]morpholine is a dual-functional heterocyclic scaffold.[1] It integrates a morpholine sulfonamide core—a privileged pharmacophore in drug discovery—with a para-substituted aryl iodide , which serves as a high-reactivity handle for transition-metal-catalyzed cross-coupling reactions.[1]

-

CAS Number: 22950-14-7 [1]

-

Chemical Formula:

[1][2] -

Molecular Weight: 353.18 g/mol [1]

-

IUPAC Name: 4-(4-iodobenzenesulfonyl)morpholine[1]

CRITICAL DISTINCTION: Do not confuse this compound with 4-(4-iodophenyl)morpholine (CAS 87350-77-4) .[1] The latter lacks the sulfonyl (

) linker and possesses significantly different electronic properties and reactivity profiles.[1]

Chemical Properties & Structural Analysis

The compound exists as a stable solid at room temperature. Its structural utility lies in the electronic modulation provided by the sulfonyl group, which acts as a strong electron-withdrawing group (EWG), deactivating the phenyl ring towards electrophilic aromatic substitution but activating the C-I bond for oxidative addition in palladium-catalyzed cycles.

| Property | Data |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically >150°C (Analogous sulfonamides range 140–170°C) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |

| Reactivity | High reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings |

| Stability | Stable under standard conditions; avoid strong oxidizing agents |

Synthesis Protocol: Sulfonylation of Morpholine

The most robust synthetic route involves the nucleophilic attack of morpholine on 4-iodobenzenesulfonyl chloride. This protocol is preferred for its high yield and operational simplicity.[1]

Reagents & Materials

-

Precursor A: 4-Iodobenzenesulfonyl chloride (1.0 equiv)[1]

-

Precursor B: Morpholine (1.1–1.2 equiv)[1]

-

Base: Triethylamine (

) or Pyridine (1.5 equiv) to scavenge HCl.[1] -

Solvent: Dichloromethane (DCM) or Acetonitrile (

), anhydrous.[1]

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with 4-iodobenzenesulfonyl chloride dissolved in anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C.[1] -

Addition: Dropwise add a solution of morpholine and triethylamine in DCM over 30 minutes. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted morpholine/base), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.

Reaction Pathway Visualization

Caption: Nucleophilic substitution mechanism for the synthesis of the target sulfonamide.

Applications in Drug Discovery & Catalysis

This compound is a versatile "linchpin" intermediate.[1] The morpholine sulfonamide moiety is often retained in the final drug candidate to improve solubility and metabolic stability, while the aryl iodide is transformed into complex biaryl or heterobiaryl systems.

A. Suzuki-Miyaura Cross-Coupling

The aryl iodide allows for mild coupling with boronic acids, enabling the rapid generation of biaryl sulfonamide libraries.

B. Medicinal Chemistry Utility

-

Kinase Inhibitors: The morpholine oxygen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

-

TASIN Analogs: Derivatives of phenylsulfonyl morpholines have been explored as selective inhibitors for mutant APC in colorectal cancer cells.[1]

-

Metabolic Stability: The sulfonamide linkage protects the morpholine ring from rapid oxidative metabolism compared to direct N-aryl analogs.[1]

Workflow: Divergent Synthesis

Caption: Divergent synthetic pathways utilizing the aryl iodide handle for library generation.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

GHS Codes: H315, H319, H335.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place. Light sensitive (iodide bond can degrade over prolonged exposure to direct light).[1]

References

-

BLD Pharm. (2025).[1] 4-((4-Iodophenyl)sulfonyl)morpholine Product Entry (CAS 22950-14-7).[1] Retrieved from

-

Zhang, L., et al. (2020). Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). PMC.[1] Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 772634, 4-[(4-Iodophenyl)carbonyl]morpholine (Analog Reference). Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] 4-(4-Iodophenyl)morpholine (CAS 87350-77-4) Product Sheet. (Cited for distinction). Retrieved from

Sources

difference between 4-(4-iodophenyl)morpholine and sulfonyl derivatives

Topic: Comparative Analysis: 4-(4-iodophenyl)morpholine vs. Sulfonyl Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the architecture of small molecule therapeutics, the selection of building blocks dictates not only the synthetic route but the final physicochemical profile of the drug candidate.[1] This guide analyzes the divergence between 4-(4-iodophenyl)morpholine —a specialized aryl halide building block—and sulfonyl derivatives (sulfonamides, sulfones, sulfonyl chlorides)—a functional class of linkers and pharmacophores.

While 4-(4-iodophenyl)morpholine serves as a lipophilic, reactive electrophile for installing the "morpholino-phenyl" solubility handle via transition-metal catalysis, sulfonyl derivatives typically act as polar, stable bioisosteres or electrophilic warheads formed via nucleophilic substitution. This guide dissects their electronic properties, synthetic utility, and structure-activity relationship (SAR) implications.[2]

Structural & Electronic Divergence

The fundamental difference lies in their roles: one is a substrate for carbon-framework construction, the other is a functional group defining molecular geometry and polarity.

1.1 4-(4-iodophenyl)morpholine: The Lipophilic Electrophile

-

Structure: A morpholine ring attached para to an aryl iodide.

-

Electronic Character: The morpholine nitrogen is a mesomeric donor (+M), increasing electron density on the phenyl ring, though the inductive effect of the iodine (-I) makes the C-I bond susceptible to oxidative addition by Palladium(0).

-

Physicochemical Role: The morpholine ring lowers logP (typically by ~1.5 units compared to cyclohexyl) and provides a basic center (pKa ~8.3) for lysosomal trapping, enhancing volume of distribution (

). -

Key Feature: The iodine atom is transient; it is a leaving group used to graft the morpholino-phenyl moiety onto a scaffold.

1.2 Sulfonyl Derivatives (

): The Polar Anchor

-

Structure: A sulfur atom double-bonded to two oxygens and single-bonded to two carbon/nitrogen substituents.

-

Electronic Character: Strongly electron-withdrawing (Hammett

). The sulfonyl group acts as a hydrogen bond acceptor but not a donor. -

Geometry: Tetrahedral sulfur creates a "kink" in the molecule (C-S-C angle ~104°), unlike the planar amide bond. This rigidity is crucial for fitting into specific enzyme pockets (e.g., COX-2, Carbonic Anhydrase).

-

Key Feature: The sulfonyl group is permanent; it remains in the final molecule to modulate polarity and binding.

Table 1: Physicochemical Comparison

| Feature | 4-(4-iodophenyl)morpholine (Substrate) | Sulfonyl Group (Functional Moiety) |

| Primary Reactivity | Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) | Nucleophilic Substitution (S |

| Geometry | Planar Phenyl + Chair Morpholine | Tetrahedral (Rigid Kink) |

| H-Bonding | H-Bond Acceptor (Morpholine O/N) | Strong H-Bond Acceptor (O=S=O) |

| Metabolic Liability | Morpholine oxidation (Lactam formation), N-dealkylation | Generally stable; Sulfonamides can undergo N-glucuronidation |

| LogP Impact | Modulates solubility (Amphiphilic) | Lowers LogP (Polar) |

Synthetic Utility & Reactivity Profiles[3]

The choice between these entities represents a choice between C-C/C-N bond formation (Iodide) and S-N/S-C bond formation (Sulfonyl).

2.1 Pathway A: Transition Metal Catalysis (The Iodide)

4-(4-iodophenyl)morpholine is a premium substrate for installing the morpholine pharmacophore. The iodine atom offers a weaker C-X bond energy (53 kcal/mol) compared to bromine or chlorine, ensuring rapid oxidative addition to Pd(0) species even with mild ligands.

-

Dominant Reaction: Suzuki-Miyaura Coupling.[3]

-

Mechanism: Oxidative Addition

Transmetallation (with Boronic Acid) -

Outcome: Biaryl formation (e.g., Rivaroxaban analogs).

2.2 Pathway B: Nucleophilic Substitution (The Sulfonyl)

Sulfonyl derivatives are typically introduced via Sulfonyl Chlorides (

-

Mechanism: Addition-Elimination (associative mechanism involving a pentacoordinate sulfur intermediate).

Visualization: Reactivity Landscape

Figure 1: Divergent synthetic pathways. The morpholine derivative requires metal catalysis for scaffold extension, whereas sulfonyl derivatives utilize classical nucleophilic substitution.

Medicinal Chemistry Implications (SAR)

When optimizing a lead compound, the decision to use a morpholine-phenyl group (via the iodide) versus a sulfonyl group depends on specific SAR goals.

3.1 Solubility & PK Modulation (The Morpholine Route)

Using 4-(4-iodophenyl)morpholine installs a solubilizing group.

-

Mechanism: The ether oxygen in morpholine reduces the basicity of the nitrogen (pKa ~8.3 vs ~10 for piperidine), improving oral bioavailability by preventing permanent protonation in the gut while maintaining enough basicity for lysosomal sequestration.

-

Metabolic Watchout: The morpholine ring is susceptible to oxidative metabolism (CYP450) to form the lactam (morpholin-3-one) or ring-opening metabolites [1].

3.2 Bioisosterism & Binding (The Sulfonyl Route)

The sulfonyl group is often used as a carbonyl bioisostere .

-

Mechanism: It provides a rigid geometry and two hydrogen bond acceptors. It is metabolically robust (unlike the oxidizable morpholine).

-

Application: Sulfonamides are classic "warheads" for carbonic anhydrase inhibition and are critical in fragment-based drug discovery for inducing vector changes in the growing molecule.

Experimental Protocols

The following protocols validate the distinct reactivity profiles described above.

Protocol A: Suzuki-Miyaura Coupling of 4-(4-iodophenyl)morpholine

Purpose: To install the morpholino-phenyl group onto a heteroaryl scaffold.

Reagents:

-

4-(4-iodophenyl)morpholine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl

·CH -

K

CO -

1,4-Dioxane (0.1 M concentration)

Methodology:

-

Degassing: Charge a reaction vial with the iodide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical Step: Oxygen inhibits the Pd(0) cycle.

-

Solvation: Add degassed 1,4-dioxane and aqueous K

CO -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Scaffold + 162 Da).

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (SiO

). The morpholine group typically streaks on silica; add 1% triethylamine to the eluent.

Protocol B: Sulfonamide Synthesis via Sulfonyl Chloride

Purpose: To create a stable sulfonamide linkage.

Reagents:

-

Aryl Sulfonyl Chloride (1.1 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Pyridine (Solvent/Base) OR CH

Cl -

DMAP (0.1 equiv - Catalyst)

Methodology:

-

Preparation: Dissolve the amine in dry CH

Cl -

Addition: Add the sulfonyl chloride portion-wise. Caution: Exothermic reaction.

-

Catalysis: Add catalytic DMAP to accelerate the reaction if the amine is sterically hindered.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Quench: Add 1M HCl to neutralize excess base and hydrolyze unreacted sulfonyl chloride.

-

Purification: Recrystallization (often from EtOH) or column chromatography.

Visualization: SAR Decision Logic

Figure 2: Decision tree for selecting between morpholine-phenyl and sulfonyl moieties during lead optimization.

References

-

Kumari, S., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

-

Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

-

Bhattacharya, D. S., et al. (2021).[6] "Buchwald-Hartwig Amination: A Review." Journal of Chemical Sciences.

-

Scott, K. A., et al. (2012). "Sulfonamides as a privileged scaffold in drug discovery." Expert Opinion on Drug Discovery.

Sources

An In-Depth Technical Guide to the Solubility of 4-(4-Iodophenyl)sulfonylmorpholine in DMSO and Methanol

This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-(4-iodophenyl)sulfonylmorpholine in two critical organic solvents: dimethyl sulfoxide (DMSO) and methanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the fundamental principles and strategic rationale that underpin solubility studies.

Section 1: Introduction and Strategic Importance

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper of success. Poor solubility can impede reliable in vitro screening, complicate formulation, and lead to low or variable bioavailability.[1][2] The subject of this guide, 4-(4-iodophenyl)sulfonylmorpholine, is a compound of interest within the broader class of sulfonamides, a scaffold prevalent in medicinal chemistry.

This document serves as a technical resource for evaluating its solubility in DMSO, the universal solvent for compound storage and high-throughput screening, and methanol, a common polar protic solvent used in synthesis, purification, and analytical chemistry.[3][4] Understanding the solubility behavior in these solvents is paramount for advancing a compound through the drug discovery pipeline.

Section 2: Theoretical Framework of Solubility

A predictive understanding of solubility begins with a molecular-level analysis of the solute and solvents. The principle of "like dissolves like" serves as a useful heuristic, grounded in the intermolecular forces between substances.

Physicochemical Profile of 4-(4-Iodophenyl)sulfonylmorpholine

To predict its solubility, we must first examine the structure of 4-(4-iodophenyl)sulfonylmorpholine.

-

Molecular Formula: C₁₀H₁₂INO₃S

-

Key Structural Features:

-

Iodophenyl Group: A large, nonpolar, and hydrophobic aromatic ring. The iodine atom further increases its lipophilicity.

-

Sulfonylmorpholine Group: A highly polar, non-planar heterocyclic moiety. The sulfonyl group (SO₂) contains polar bonds with significant dipole moments, and the morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors.

-

This amphipathic nature—possessing both distinct polar and nonpolar regions—suggests that its solubility will be highly dependent on the specific properties of the solvent.

Comparative Analysis of Solvents

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent.[5][6] Its defining characteristics include a large dipole moment and its inability to donate hydrogen bonds, although its oxygen atom is an effective hydrogen bond acceptor. Its versatility in dissolving both polar and nonpolar compounds makes it the gold standard for creating stock solutions in drug discovery.[6][7][8] The dissolution of 4-(4-iodophenyl)sulfonylmorpholine in DMSO is primarily driven by strong dipole-dipole interactions between the sulfonyl group and the sulfoxide group of DMSO.

Methanol (CH₃OH): Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds via its hydroxyl (-OH) group.[4][9][10] It is smaller and less polar than DMSO. For 4-(4-iodophenyl)sulfonylmorpholine, methanol can interact with the polar sulfonylmorpholine head group through hydrogen bonding. However, its smaller nonpolar region (a single methyl group) may be less effective at solvating the large iodophenyl tail compared to DMSO's broader solubilizing capacity.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, not all solubility measurements are equal. Understanding the difference between thermodynamic and kinetic solubility is crucial for correct data interpretation and application.[11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with an excess of the solid (crystalline) material.[2][12] It is the gold-standard measurement for formulation and pre-formulation studies.[12][13]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when that solution is rapidly prepared, typically by diluting a high-concentration DMSO stock into an aqueous or other solvent system.[11][13][14] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated or amorphous state.[15] Kinetic solubility is widely used in early-stage discovery for high-throughput screening due to its speed.[1][16]

Section 3: Quantitative Solubility Data (Illustrative)

While specific experimental data for 4-(4-iodophenyl)sulfonylmorpholine is not publicly available, the following table illustrates how such data should be presented. Researchers should use the protocols in Section 4 to generate and populate this table with their own findings.

| Solvent | Temperature (°C) | Solubility Type | Method | Solubility (mg/mL) | Solubility (mM) |

| DMSO | 25 | Thermodynamic | Shake-Flask | Hypothetical: >200 | Hypothetical: >578 |

| Methanol | 25 | Thermodynamic | Shake-Flask | Hypothetical: ~15-25 | Hypothetical: ~43-72 |

| DMSO | 25 | Kinetic | Turbidimetry | Hypothetical: >200 | Hypothetical: >578 |

| Methanol | 25 | Kinetic | Turbidimetry | Hypothetical: ~20-35 | Hypothetical: ~58-101 |

| Note: Molecular Weight of 4-(4-Iodophenyl)sulfonylmorpholine is approximately 345.19 g/mol . The values above are illustrative and must be determined experimentally. |

Section 4: Experimental Protocols & Methodologies

The following protocols provide detailed, self-validating workflows for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the definitive approach for determining equilibrium solubility.[15][17] Its success hinges on ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: Add an excess amount of solid 4-(4-iodophenyl)sulfonylmorpholine (e.g., 5-10 mg) to a glass vial. The excess is critical to ensure that the final solution is saturated.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (DMSO or Methanol) to the vial.

-

Equilibration (The Self-Validating Step):

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the suspension for a predetermined period. Causality: A sufficiently long incubation (typically 24-48 hours) is required to overcome the activation energy barrier of the crystal lattice and allow the system to reach a state of minimum free energy, i.e., equilibrium.[13][17] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Phase Separation: Separate the undissolved solid from the saturated supernatant. This is commonly achieved by:

-

Centrifugation: Spin the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to filter the supernatant. Causality: This step must be performed carefully to avoid dislodging the solid pellet or causing the dissolved compound to precipitate due to temperature changes.

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

-

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for early discovery to quickly rank compounds.[16][18] It measures the point at which the compound precipitates when diluted from a DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(4-iodophenyl)sulfonylmorpholine in 100% DMSO (e.g., 50 mM). Ensure complete dissolution by vortexing.

-

Assay Plate Setup: In a clear 96-well plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to multiple wells.[18]

-

Solvent Addition: Rapidly add the test solvent (Methanol) to each well to achieve a range of final concentrations. Causality: The rapid addition of the anti-solvent (in this context, methanol, where solubility is lower) from a highly solubilized state (DMSO) can lead to the formation of a supersaturated solution before precipitation occurs.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[13][18]

-

Measurement: Measure the turbidity (light scattering) in each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[19]

-

Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant, sharp increase in turbidity is observed compared to controls.

Section 5: Visualization of Workflows and Interactions

Diagrams provide an intuitive understanding of complex processes and molecular relationships.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Key Intermolecular Forces in Solution.

Section 6: Conclusion and Best Practices

The solubility of 4-(4-iodophenyl)sulfonylmorpholine in DMSO and methanol is governed by its amphipathic structure and the distinct physicochemical properties of these solvents. Due to its powerful polar nature, DMSO is expected to be a superior solvent for this compound, making it ideal for preparing high-concentration stock solutions for screening cascades. Methanol, while also a polar solvent, is expected to offer more moderate solubility, which can be advantageous for processes like controlled crystallization.

For drug development professionals, the choice of solubility assay is context-dependent. Kinetic solubility assays provide rapid, early-stage data for compound prioritization, while the more resource-intensive shake-flask method delivers the definitive thermodynamic solubility required for robust formulation development and regulatory submissions.[11] Adherence to the detailed, self-validating protocols outlined herein will ensure the generation of high-quality, reliable, and actionable solubility data.

References

-

Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Al-Ghaban, F., & Al-Assadi, F. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biopharmaceutical Research. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

-

PCBiS. (n.d.). Thermodynamic solubility. University of Strasbourg. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

-

Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Technobis. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility. Charnwood Discovery. Retrieved from [Link]

-

Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Australian Government. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Properties of DMSO. Scribd. Retrieved from [Link]

-

Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved from [Link]

-

Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Nanyang Chemical. Retrieved from [Link]

-

Aakash Educational Services Limited. (n.d.). Methanol: Formula, Structure, Production & Properties. Aakash. Retrieved from [Link]

-

PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ?. PCC Group Product Portal. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(4-Iodophenyl)carbonyl]morpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(4-Iodophenyl)sulfonyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. METHANOL:Commercially Important Alcohols_Chemicalbook [chemicalbook.com]

- 4. aakash.ac.in [aakash.ac.in]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Applications of DMSO [chemdiv.com]

- 8. scribd.com [scribd.com]

- 9. nanyangchemical.com [nanyangchemical.com]

- 10. Properties of methanol and ethanol – how do they differ? - PCC Group Product Portal [products.pcc.eu]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. enamine.net [enamine.net]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Iodophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of the Sulfonamide Linkage in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, prized for its unique physicochemical properties and its presence in a wide array of therapeutic agents.[1][2][3] The reaction between a sulfonyl chloride and an amine is a classic and robust method for the formation of this critical linkage.[1][4] This application note provides a detailed protocol for the synthesis of 4-(4-iodophenylsulfonyl)morpholine, a compound that combines the versatile morpholine scaffold with an iodinated aryl sulfonyl group. Morpholine and its derivatives are of significant interest in medicinal chemistry due to their favorable properties, including improving the pharmacokinetic profile of drug candidates.[5][6] The iodo-substituent on the phenyl ring also serves as a valuable handle for further functionalization, for instance, through cross-coupling reactions.

This document will provide a comprehensive guide to the synthesis, purification, and characterization of 4-(4-iodophenylsulfonyl)morpholine, with a focus on the underlying chemical principles and practical considerations to ensure a successful and safe execution of the protocol.

Reaction Overview and Mechanism

The synthesis of 4-(4-iodophenylsulfonyl)morpholine proceeds via a nucleophilic substitution reaction at the sulfur atom of 4-iodobenzenesulfonyl chloride. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic sulfur atom. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][7]

The reaction mechanism can be visualized as a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Chloride Elimination and Proton Transfer: The tetrahedral intermediate collapses, with the chloride ion acting as a leaving group. The base present in the reaction mixture then deprotonates the nitrogen atom of the resulting morpholinium salt to yield the final sulfonamide product and the corresponding ammonium salt.

Caption: Reaction mechanism for the synthesis of 4-(4-Iodophenylsulfonyl)morpholine.

Experimental Protocol

This protocol is designed for the synthesis of 4-(4-iodophenylsulfonyl)morpholine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Supplier/Grade |

| 4-Iodobenzenesulfonyl chloride | 302.51 | 10 | 3.03 g | Commercially available, >97% purity |

| Morpholine | 87.12 | 11 | 0.96 g (0.97 mL) | Commercially available, anhydrous |

| Triethylamine (Et₃N) | 101.19 | 12 | 1.21 g (1.67 mL) | Commercially available, anhydrous, distilled |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous, reagent grade |

| 1 M Hydrochloric acid (HCl) | - | - | 20 mL | Aqueous solution |

| Saturated sodium bicarbonate (NaHCO₃) | - | - | 20 mL | Aqueous solution |

| Brine (saturated NaCl solution) | - | - | 20 mL | Aqueous solution |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | ~5 g | Reagent grade |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 4-(4-iodophenylsulfonyl)morpholine.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (0.96 g, 11 mmol) and anhydrous dichloromethane (30 mL). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.21 g, 12 mmol) to the stirred solution.

-

Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-iodobenzenesulfonyl chloride (3.03 g, 10 mmol) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the cooled morpholine solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).[8] The acidic wash removes excess morpholine and triethylamine, while the basic wash removes any remaining acidic impurities.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Precautions

-

4-Iodobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[9] It is also moisture-sensitive. Handle with care in a fume hood, wearing appropriate gloves, safety goggles, and a lab coat.

-

Morpholine is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. It can cause severe skin and eye damage.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Characterization of 4-(4-Iodophenylsulfonyl)morpholine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₂INO₂S |

| Molecular Weight | 353.18 g/mol |

| Melting Point | 158-163 °C or 114-118 °C.[7] Note: Discrepancy in reported values suggests experimental verification is crucial. |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: δ ~7.9-7.8 (d, 2H, Ar-H), ~7.6-7.5 (d, 2H, Ar-H), ~3.8-3.7 (t, 4H, -CH₂-O-), ~3.2-3.1 (t, 4H, -CH₂-N-). Chemical shifts are approximate and should be confirmed by experimental data. |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals: δ ~144, ~138, ~128, ~100 (Ar-C), ~66 (-CH₂-O-), ~46 (-CH₂-N-). Chemical shifts are approximate and should be confirmed by experimental data. |

| FT-IR (KBr, cm⁻¹) | Expected characteristic peaks: ~1350 & ~1160 (S=O stretching), ~1090 (C-O-C stretching), ~820 (p-disubstituted benzene). |

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Yield | - Incomplete reaction. - Hydrolysis of 4-iodobenzenesulfonyl chloride due to moisture. - Loss of product during work-up or purification. | - Monitor the reaction by TLC to ensure completion. - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Be careful during the extraction and purification steps to minimize mechanical losses. |

| Presence of Starting Material in Product | - Insufficient reaction time or temperature. - Stoichiometry of reactants is incorrect. | - Increase the reaction time or consider gentle heating if the reaction is sluggish at room temperature. - Ensure accurate measurement of all reactants. |

| Formation of a Di-sulfonated Byproduct | - This is unlikely with a secondary amine like morpholine but can occur with primary amines. | - Not applicable for this specific reaction. |

| Product is an Oil and Difficult to Crystallize | - Presence of impurities. | - Purify the crude product by column chromatography before attempting recrystallization. - Try different solvent systems for recrystallization. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(4-iodophenylsulfonyl)morpholine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for further applications in medicinal chemistry and drug development. The provided characterization data and troubleshooting guide will aid in obtaining a pure product and resolving any potential experimental challenges.

References

-

Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - PMC. Available from: [Link]

-

Sulfonamide - Wikipedia. Available from: [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

-

Preparation of sulfonamides from N-silylamines - PMC. Available from: [Link]

-

Synthesis, Mechanism of action And Characterization of Sulphonamide. Available from: [Link]

-

Competition vs. Cooperativity of I···Omorpholinyl and I···Cl M Halogen Bonds in Cocrystals of Zinc. Available from: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available from: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available from: [Link]

- US4647663A - Synthesis of morpholine - Google Patents.

-

4-[(4-Iodophenyl)carbonyl]morpholine | C11H12INO2 | CID 772634 - PubChem. Available from: [Link]

-

Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed. Available from: [Link]

-

Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF. Available from: [Link]

-

Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands - PubMed. Available from: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. Available from: [Link]

-

Time domain NMR for polymorphism characterization. Available from: [Link]

-

Synthesis and Identification of New Nitrogen Rich Polymers Based on Sulfa Drug Derivatives - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(4-碘苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

using 4-(4-iodophenyl)sulfonylmorpholine as a fragment for drug discovery

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the utility of 4-(4-iodophenyl)sulfonylmorpholine (IPSM) as a high-value "privileged fragment."[1]

Unlike standard library members, IPSM offers a dual-modality advantage: the iodine atom serves as both a crystallographic beacon (via anomalous scattering) for unambiguous hit validation and a reactive handle for rapid chemical elaboration.

Dual-Modality: Structural Probe & Synthetic Scaffold[1]

Executive Summary & Rationale

In the architecture of fragment libraries, 4-(4-iodophenyl)sulfonylmorpholine represents a "Goldilocks" scaffold.[1] It balances the high aqueous solubility required for high-concentration screening (conferred by the morpholine) with a rigid, directional vector for growth (the phenylsulfonyl group).

Key Technical Advantages:

-

Enhanced Halogen Bonding: The sulfonyl group is a strong electron-withdrawing group (EWG).[1] This depletes electron density from the phenyl ring, significantly enhancing the positive electrostatic potential (the

-hole) on the para-iodine. This makes IPSM a potent Halogen Bond (XB) donor, capable of targeting backbone carbonyls in "undruggable" hydrophobic pockets. -

Crystallographic Phasing: The iodine atom (

) provides a strong anomalous signal, allowing for unambiguous identification of the fragment's binding pose in X-ray diffraction experiments, even at low occupancy. -

Activated Synthetic Handle: The electron-deficient nature of the aryl ring facilitates rapid oxidative addition of Palladium(0), making this fragment highly reactive for Suzuki-Miyaura or Sonogashira couplings during the "Fragment-to-Lead" optimization phase.

Physicochemical Profile

Data simulated based on structural chemoinformatics.

| Property | Value | Implication for FBDD |

| Molecular Weight | 353.18 Da | Slightly above "Rule of 3" (Ro3), but justified by the heavy Iodine atom (126.9 Da).[1] |

| cLogP | ~1.8 - 2.1 | Ideal lipophilicity range; ensures membrane permeability for later analogs.[1] |

| TPSA | ~55 Ų | Good polarity profile; morpholine oxygen and sulfonyl oxygens act as H-bond acceptors.[1] |

| Solubility (PBS) | > 5 mM | Morpholine ring prevents aggregation, enabling high-concentration soaking.[1] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding (Rigid Scaffold).[1] |

| XB Donor Strength | High | Activated by Sulfonyl EWG ( |

Workflow Visualization

The following diagram illustrates the strategic workflow for utilizing IPSM, from initial screening to lead generation.

Figure 1: Strategic pipeline for IPSM deployment. The iodine atom is central to both the Validation (orange) and Elaboration (green) phases.

Protocol A: Crystallographic Hit Validation (The Iodine Soak)

Objective: To utilize the iodine anomalous signal to verify binding in low-occupancy datasets.

Mechanism: Iodine has a K-absorption edge at 33.17 keV (0.37 Å), but it exhibits significant anomalous scattering (

Step-by-Step Procedure:

-

Crystal Preparation: Grow crystals of the target protein using standard hanging/sitting drop vapor diffusion.

-

Soaking Solution: Prepare a 50 mM stock of IPSM in 100% DMSO.

-

Note: The morpholine group ensures solubility. If precipitation occurs, verify the pH of the mother liquor (sulfonamides are stable, but extreme pH can affect solubility).

-

-

Soaking: Add the fragment stock to the crystallization drop to a final concentration of 2–5 mM (maintaining DMSO < 10%). Incubate for 1–24 hours.

-

Data Collection: Collect a redundant dataset (aim for >360° rotation) at a home source (Cu K

) or synchrotron.[1] -

Data Processing:

-

Process data preserving Friedel pairs.

-

Calculate the Anomalous Difference Map (e.g., using PHASER or ANODE).

-

Look for a strong peak (>5

) in the anomalous map. -

Validation: The peak corresponds to the Iodine atom.[2] Build the rest of the fragment (phenyl-sulfonyl-morpholine) extending from this anchor point.[1]

-

Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: To extend the fragment from the iodine position into an adjacent sub-pocket using Suzuki-Miyaura cross-coupling.

Chemical Logic: The sulfonyl group at the para-position is electron-withdrawing. This makes the C-I bond highly susceptible to oxidative addition by Pd(0), often allowing couplings to proceed under milder conditions than standard aryl iodides.

Reaction Scheme: IPSM-I + Ar-B(OH)2 -> [Pd] -> IPSM-Ar

Detailed Protocol:

-

Reagents:

-

Procedure:

-

Work-up:

-

Filter through a Celite pad to remove Palladium black.

-

Dilute with EtOAc, wash with water and brine.

-

Purify via Flash Chromatography (CombiFlash).[1] The morpholine group makes the product polar; use a DCM/MeOH gradient (0-10% MeOH).

-

-

Quality Control:

-

Verify identity via LC-MS (check for loss of Iodine pattern, appearance of product mass).

-

Verify purity >95% by HPLC before biological testing.

-

Structural Mechanism: The Halogen Bond

When designing the "Exit Vector" (the boronic acid R-group), consider the binding mode of the core fragment.

-

Scenario: The Iodine is engaged in a Halogen Bond (XB) with a backbone carbonyl (e.g., hinge region of a kinase).

-

Implication: You cannot couple at the Iodine position without destroying this interaction.

-

Alternative Strategy: If the Iodine is driving affinity via XB, use the Sonogashira coupling to insert an alkyne spacer, or functionalize the Morpholine ring (if accessible) to grow the molecule while preserving the Iodine-Protein interaction.

-

Standard Growth: If the Iodine is simply solvent-exposed or in a hydrophobic pocket, replace it via Suzuki coupling (Protocol B) to fill the pocket with a larger hydrophobic or H-bonding group.

Figure 2: Mechanistic basis of the enhanced Halogen Bond.[1] The sulfonyl group activates the iodine sigma-hole for interaction with protein Lewis bases.

References

-

Wilcken, R., et al. (2013).[2] Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53. Journal of the American Chemical Society.[2] Link[1]

-

Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link[1]

-

Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link[1]

-

Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie. Link[1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-iodophenyl)sulfonylmorpholine

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages.[1][2] This reaction allows for the coupling of amines with aryl halides, offering a significant improvement over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed guide for the Buchwald-Hartwig amination of 4-(4-iodophenyl)sulfonylmorpholine, a substrate of interest in medicinal chemistry due to the prevalence of the arylsulfonamide motif in bioactive molecules. We will explore a specific protocol for the coupling of this aryl iodide with morpholine, a common secondary amine, to yield 4-(4-morpholinophenyl)sulfonylmorpholine.

Reaction Scheme

Core Principles and Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.[3]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[3]

The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst, influencing the rates of both the desired reductive elimination and potential side reactions.

Experimental Protocol: Amination with Morpholine

This protocol provides a starting point for the amination of 4-(4-iodophenyl)sulfonylmorpholine with morpholine. Optimization may be necessary for different scales or related substrates.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-(4-iodophenyl)sulfonylmorpholine | ≥98% | Commercially Available | |

| Morpholine | ≥99% | Commercially Available | |

| XPhos Pd G3 | Commercially Available | Air and moisture-stable precatalyst.[4] | |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Strong, non-nucleophilic base.[5] |

| Toluene | Anhydrous | Commercially Available | Degas prior to use.[5] |

| Oven-dried Schlenk tube or reaction vial with a magnetic stir bar | |||

| Inert atmosphere (Argon or Nitrogen) | High Purity |

Procedure

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 4-(4-iodophenyl)sulfonylmorpholine (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

-

Reagent Addition: Seal the reaction vessel. If not in a glovebox, evacuate and backfill with an inert gas (repeat three times). Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale for Experimental Choices

-

Aryl Halide: Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the oxidative addition step.[3] However, the iodide anion generated during the reaction can sometimes act as a catalyst inhibitor. The use of appropriate ligands and solvents can mitigate this effect.[3]

-

Amine: Morpholine is a cyclic secondary amine, which typically performs well in Buchwald-Hartwig aminations, leading to high yields.[3]

-

Palladium Precatalyst: XPhos Pd G3 is a third-generation Buchwald precatalyst known for its high activity, stability, and broad substrate scope.[4] These precatalysts ensure the efficient in situ generation of the active Pd(0) species.[4]

-

Ligand: The XPhos ligand, a bulky, electron-rich biarylphosphine, is part of the precatalyst and is crucial for promoting the reductive elimination step and preventing catalyst decomposition.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine.[5] Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed for substrates with base-sensitive functional groups, though this may require higher reaction temperatures.[6]

-

Solvent: Toluene is a common solvent for these reactions.[5] For aryl iodides, using a non-coordinating solvent like toluene can be advantageous as it can help to minimize the inhibitory effects of the iodide byproduct.[6] It is crucial to use an anhydrous and degassed solvent to prevent deactivation of the catalyst.[6]

-

Temperature: A reaction temperature of 80-100 °C is typical for these couplings to ensure a reasonable reaction rate.[3]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Caption: A streamlined workflow for the Buchwald-Hartwig amination experiment.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive catalyst (due to oxygen or moisture). | Ensure all reagents and solvents are anhydrous and properly degassed. Handle all air-sensitive components under an inert atmosphere. [6] |

| Incorrect ligand or catalyst choice. | For challenging substrates, screen different ligands (e.g., RuPhos, BrettPhos) and precatalysts. [6] | |

| Insufficiently strong base. | For less reactive amines, a stronger base like LHMDS might be necessary. Conversely, for base-sensitive substrates, a weaker base like Cs2CO3 or K3PO4 with potentially higher temperatures should be tested. [6] | |

| Formation of Side Products | Hydrodehalogenation (aryl iodide is reduced). | This can be more prevalent with primary amines. The choice of ligand is crucial to favor reductive elimination. [6] |

| Homocoupling (dimerization of the aryl halide). | Optimize the catalyst loading and reaction temperature. Sometimes lowering the temperature can minimize this side reaction. [6] |

Safety Precautions

-

Palladium Catalysts: Palladium compounds should be handled in a well-ventilated area or fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere. They can also be irritants; avoid skin and eye contact.

-

Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere. Wear appropriate PPE.

-

Solvents: Toluene is flammable and should be handled in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. The protocol outlined in this application note for the coupling of 4-(4-iodophenyl)sulfonylmorpholine with morpholine provides a reliable starting point for researchers. By understanding the underlying principles of the reaction and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, this methodology can be successfully applied to a wide range of substrates in drug discovery and materials science.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Fors, B. P., et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]

-

Ritter, T., et al. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society. [Link]

-

American Chemical Society. (2022). Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. [Link]

-

Torvisco, A., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

Royal Society of Chemistry. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d]o[7]xazines by intramolecular Hiyama coupling. [Link]

-

MDPI. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

-

SciSpace. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. [Link]

-

MD Anderson Cancer Center. (2008). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: Strategies for the Functionalization of the Morpholine Ring in Sulfonyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Morpholine-Sulfonyl Scaffold

The morpholine ring, particularly when N-substituted with a sulfonyl group, is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its value.[1][2][3] The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the N-sulfonyl group can serve as a rigid linker, a hydrogen bond acceptor, and a modulator of the nitrogen's basicity.[4] The ability to selectively introduce functional groups onto the carbon framework of the morpholine ring—a process known as C-H functionalization—unlocks vast chemical space for the development of new therapeutic agents.[3][5]

This guide provides an in-depth exploration of two powerful and complementary strategies for the regioselective functionalization of N-sulfonylmorpholine derivatives: α-Lithiation and Electrophilic Quenching and Photoredox-Catalyzed C-H Functionalization . We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and offer expert insights to ensure successful implementation in your research.

Strategy 1: α-Lithiation and Electrophilic Quenching

This classical organometallic approach leverages the acidifying effect of the adjacent nitrogen atom and the strongly electron-withdrawing sulfonyl group on the α-protons (at the C2 and C6 positions). Treatment with a potent organolithium base selectively removes a proton at these positions, generating a transient, highly reactive carbanion. This intermediate can then be "quenched" by a wide variety of electrophiles to install new carbon-carbon or carbon-heteroatom bonds.

Expertise & Experience: The "Why" Behind the Protocol

The success of this method hinges on kinetic control. The reaction must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the thermally unstable lithiated intermediate and to minimize side reactions. The choice of base is critical; sec-butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) due to its greater basicity and steric bulk, which can enhance regioselectivity.[6] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks down the oligomeric aggregates of the organolithium reagent, increasing its basicity and accelerating the deprotonation step.[7][8]

Workflow for α-Lithiation and Quenching

Caption: Workflow for α-Lithiation and Electrophilic Quenching.

Protocol 1: α-Benzylation of N-(Phenylsulfonyl)morpholine

This protocol details the introduction of a benzyl group at the C2 position of the morpholine ring.

Materials:

-

N-(Phenylsulfonyl)morpholine

-

Anhydrous Tetrahydrofuran (THF)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)

-

Benzyl bromide (BnBr)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-(phenylsulfonyl)morpholine (1.0 eq) and dissolve in anhydrous THF (to make a 0.2 M solution).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add TMEDA (1.2 eq) followed by the dropwise addition of s-BuLi (1.2 eq) over 10 minutes. The solution may turn a pale yellow to orange color.

-

Anion Formation: Stir the reaction mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2 hours.

-

Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired 2-benzyl-4-(phenylsulfonyl)morpholine.

Trustworthiness: The protocol is self-validating. Successful lithiation is often indicated by a color change. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity (α- vs. β-functionalization) can be unequivocally determined by 2D NMR techniques like HMBC and NOESY.

Data Summary: Electrophile Scope

The lithiation-trapping strategy is versatile, accommodating a range of electrophiles.

| Electrophile Class | Example Electrophile | Typical Yield Range | Scientist's Notes |

| Alkyl Halides | Benzyl bromide, Iodomethane | 60-85% | Primary halides work best; secondary and tertiary halides may lead to elimination byproducts. |

| Aldehydes | Benzaldehyde, Isobutyraldehyde | 70-90% | Forms a β-amino alcohol motif. Diastereoselectivity may be observed. |

| Ketones | Acetone, Cyclohexanone | 65-85% | Generates a tertiary alcohol. |

| Carbon Dioxide | CO₂ (gas or dry ice) | 55-75% | Forms the corresponding α-carboxylic acid after acidic workup. |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | 80-95% | Excellent for trapping the anion to confirm lithiation efficiency. |

Strategy 2: Photoredox-Catalyzed α-C(sp³)–H Functionalization

A modern, powerful alternative to organometallic methods, visible-light photoredox catalysis enables the direct functionalization of α-amino C–H bonds under exceptionally mild conditions.[9][10][11] This strategy avoids the use of cryogenic temperatures and strong bases, offering improved functional group tolerance.[12][13]

Expertise & Experience: The "Why" Behind the Protocol

The core principle involves a photocatalyst that, upon absorbing visible light, becomes a potent single-electron oxidant.[10][11] It oxidizes the morpholine nitrogen to form a radical cation. This intermediate is highly acidic at the α-C–H position. A mild base in the reaction medium facilitates a proton-coupled electron transfer (PCET) or a sequential deprotonation/oxidation process to generate a key α-amino radical. This radical is nucleophilic and can engage in various bond-forming reactions, such as conjugate addition to Michael acceptors.[9][12]

Catalytic Cycle for Photoredox α-Alkylation

Caption: Catalytic Cycle for Photoredox α-Alkylation.

Protocol 2: Photoredox-Catalyzed Conjugate Addition to Methyl Acrylate

This protocol describes the alkylation of the C2 position with a methyl propionate unit.

Materials:

-

N-(Phenylsulfonyl)morpholine

-

Methyl acrylate

-

fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (as photocatalyst)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or another mild, non-nucleophilic base

-

Schlenk tube or vial with a screw cap

-

Blue LED light source (e.g., 450 nm)

Procedure:

-

Preparation: To a Schlenk tube, add N-(phenylsulfonyl)morpholine (1.0 eq), photocatalyst (1-2 mol%), and K₂CO₃ (2.0 eq).

-

Degassing: Seal the tube, and degas the contents by subjecting them to three cycles of vacuum followed by backfilling with nitrogen or argon.

-

Addition of Reagents: Add anhydrous, degassed MeCN (to make a 0.1 M solution) followed by methyl acrylate (3.0 eq) via syringe.

-

Irradiation: Place the sealed reaction vessel approximately 5-10 cm from a blue LED light source and begin stirring. Use a small fan to maintain the reaction at or near room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired α-alkylated morpholine derivative.

Trustworthiness: This protocol's success is validated by comparing an irradiated sample with a control sample kept in the dark; the dark reaction should show no product formation. The reaction is often sensitive to oxygen, which can quench the excited state of the photocatalyst, so thorough degassing is essential for reproducibility.

Comparative Analysis of Functionalization Strategies

| Feature | α-Lithiation & Quenching | Photoredox Catalysis |

| Regioselectivity | Exclusively α (C2/C6) | Primarily α (C2/C6) |

| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous | Room temperature, mild |

| Key Reagents | Strong organolithium bases (pyrophoric) | Photocatalyst (µmol), mild base |

| Functional Group Tolerance | Limited (incompatible with acidic protons, many carbonyls) | Broad (tolerant of esters, amides, etc.) |

| Substrate Scope | Broad for N-sulfonyl derivatives | Broad, including many complex amines.[12] |

| Throughput | Lower, requires careful manual setup | Higher, amenable to parallel synthesis |

| Capital Cost | Low (standard glassware) | Moderate (requires specific light source) |

Conclusion and Future Outlook

The functionalization of the N-sulfonylmorpholine ring is a critical capability in modern drug discovery. The choice between classical lithiation and modern photoredox catalysis depends on the specific synthetic goal. Lithiation offers a direct and powerful route for installing a wide range of functionalities via carbanion chemistry, provided the substrate can tolerate the harsh conditions. In contrast, photoredox catalysis provides a milder, more versatile, and often more functional-group-tolerant approach, opening doors to late-stage functionalization of complex molecules.[5]

Future developments will likely focus on expanding the scope of C-H functionalization to the more challenging, unactivated β-positions (C3/C5) of the morpholine ring, which remains a significant synthetic hurdle.[14][15][16] Advances in electrochemistry and dual catalytic systems may provide novel pathways to access these and other currently inaccessible derivatives, further enriching the chemical toolbox for medicinal chemists.[14][17]

References

-

Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett., 8(20), 4593–4596. Available at: [Link]

-

Wang, P., et al. (2020). Photoredox organocatalytic α-amino C(sp3)–H functionalization for the synthesis of 5-membered heterocyclic γ-amino acid derivatives. Organic Chemistry Frontiers. Available at: [Link]

-

Neumann, M. (2015). Photoredox catalyzed α-functionalization of amines-visible light mediated carbon-carbon and carbon-hetero bond forming. KAUST Repository. Available at: [Link]

-

Twitty, C. M., et al. (2018). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Acc. Chem. Res., 51(9), 2090–2101. Available at: [Link]

-

Hansson, E. (2018). Stereoselective synthesis of unnatural α-amino acids through photoredox catalyzed C-H activation. Diva-portal.org. Available at: [Link]

-

Stavropoulos, K. E., et al. (2022). Electrochemical Vicinal C–H Difunctionalization of Saturated Azaheterocycles. J. Am. Chem. Soc., 144(39), 17823–17829. Available at: [Link]

-

Kärkäs, M. D., et al. (2024). Exploiting Photoredox Catalysis for Rapid Access to Unnatural α-Amino Acids through α-Amino C–H Bond Activation. ChemRxiv. Available at: [Link]

-

Brisco, T. A., et al. (2024). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

-

Holmberg-Douglas, N., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. ACS Catalysis, 11(5), 3153–3158. Available at: [Link]

-

Holmberg-Douglas, N., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. UNC Chemistry Department. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Li, W., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 524–529. Available at: [Link]

-

Singh, U. K., et al. (2021). Non-Directed β- Or γ-C(sp3)-H Functionalization of Saturated Nitrogen-Containing Heterocycles. ResearchGate. Available at: [Link]

-

Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Org. Lett., 19(3), 632–635. Available at: [Link]

-

Sambiagio, C., et al. (2018). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Examples of bio-active morpholine derivatives. ResearchGate. Available at: [Link]

-

Coldham, I., et al. (2011). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kakiuchi, F., et al. (2009). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of Organometallic Chemistry. Available at: [Link]

-

Wang, P., et al. (2022). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. J. Am. Chem. Soc., 144(2), 795–806. Available at: [Link]

-

Wang, D., et al. (2024). A Radical Approach for Asymmetric α-C-H Addition of N-Sulfonyl Benzylamines to Aldehydes. J. Am. Chem. Soc., 146(7), 4886–4895. Available at: [Link]

-

Horne, D. B., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. J. Org. Chem., 89(7), 4467–4476. Available at: [Link]

-

Seidel, D., et al. (2019). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Nature Chemistry, 11, 416–421. Available at: [Link]

-

Peng, R., et al. (2021). Rh(III)‐Catalyzed C−H Functionalization of N‐Nitrosoanilines with α‐Sulfonylcarbenes. ResearchGate. Available at: [Link]

-

White, M. C., et al. (2019). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. Science, 366(6468), 950-955. Available at: [Link]

-

Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec Ltd. Available at: [Link]

-

Singh, R. P., et al. (2022). An Eco-Friendly Synthetic Approach through C(sp3)-H Functionalization of the Viral Fusion "Spike Protein" Inhibitors. Molecules, 27(7), 2197. Available at: [Link]

-

Fraser-Miller, S. J., et al. (2023). Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts. RSC Publishing. Available at: [Link]

-

Bailey, W. F., & Luderer, M. R. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(3), 337-342. Available at: [Link]

-

Costa, A., et al. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI. Available at: [Link]

-

Doucet, H., & Soule, J.-F. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Kilin, A., et al. (2021). Sulfanyl Porphyrazines with Morpholinylethyl Periphery—Synthesis, Electrochemistry, and Photocatalytic Studies after Deposition on Titanium(IV) Oxide P25 Nanoparticles. MDPI. Available at: [Link]

-

Clososki, G. C., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. J. Org. Chem., 83(2), 871-880. Available at: [Link]

-

Wang, J., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Org. Chem. Front., 11(20), 5736-5741. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. vapourtec.com [vapourtec.com]

- 7. Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]